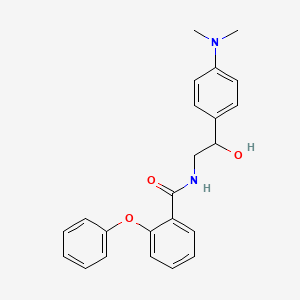

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide is a benzamide derivative featuring a dimethylamino group at the para-position of the phenyl ring, a 2-hydroxyethyl chain, and a 2-phenoxy substituent on the benzamide core.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-25(2)18-14-12-17(13-15-18)21(26)16-24-23(27)20-10-6-7-11-22(20)28-19-8-4-3-5-9-19/h3-15,21,26H,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONJMCJCVHSCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving a dimethylamino group, a hydroxyethyl moiety, and a phenoxybenzamide framework. The molecular formula is , and it has a molecular weight of approximately 330.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations ranging from 10 to 50 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Case Studies

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analyses showed reduced amyloid plaque formation.

- Bacterial Infection Model : In a study involving infected mice, treatment with the compound led to significant reductions in bacterial load and improved survival rates compared to untreated controls.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further investigation is required to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues

4-(Dimethylamino)-N-(2-hydroxyphenyl)benzamide (CAS 145864-93-3)

- Key Features: This compound replaces the 2-hydroxyethyl and 2-phenoxy groups of the target compound with a 2-hydroxyphenyl substituent.

- Implications: The absence of the phenoxy group may reduce lipophilicity compared to the target compound.

N-(4-Chlorophenyl)-2-hydroxybenzamide

- Key Features : A simpler benzamide derivative with a chloro substituent and hydroxyl group.

- Implications: Lacks the dimethylamino group, which is critical for HDAC inhibition in related compounds. Primarily used as a precursor for benzoxazepine synthesis .

Pharmacologically Active Analogues

(E)-4-((2-(4-(Dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide (3c)

- Key Features: Contains a dimethylamino group and a hydroxamic acid moiety.

- Pharmacological Activity: Demonstrates potent HDAC6/8 dual inhibition (IC₅₀ values in the nanomolar range), induces α-tubulin acetylation, and exhibits antiproliferative effects in cancer cells .

Methyl 4-({N-[2-(Benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate

- Key Features: Includes a dimethylamino benzamide core with a methyl ester and benzyl-amino side chain.

- Implications: Used in HDAC-related studies, highlighting the role of the dimethylamino group in enhancing binding affinity .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Role of Dimethylamino Group: In HDAC inhibitors like compound 3c, the dimethylamino group enhances binding to the catalytic zinc ion in HDACs. Its absence in simpler benzamides (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide) correlates with reduced activity .

- Synthetic Feasibility : highlights efficient coupling methods (e.g., HATU/DIEA in THF) for similar benzamides, suggesting scalable synthesis for the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide coupling between 2-phenoxybenzoic acid derivatives and the amine-containing intermediate. Key steps include:

- Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for amide bond formation .

- Protection of the hydroxyl group in the hydroxyethyl moiety during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .

- Optimization of solvent polarity (e.g., dichloromethane or dimethylformamide) and temperature (40–60°C) to balance reaction rate and selectivity .

- Data Consideration : Yields >70% are achievable with rigorous control of stoichiometry and exclusion of moisture.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify the presence of dimethylamino (δ 2.8–3.2 ppm), phenoxy aromatic protons (δ 6.8–7.5 ppm), and hydroxyl groups (broad peak at δ 1.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 407.2) and fragmentation patterns .

Q. How do the dimethylamino and phenoxy groups influence the compound’s solubility and logP?

- Methodological Answer :

- Solubility : The dimethylamino group enhances water solubility at physiological pH due to protonation, while the phenoxy group increases lipophilicity. Use shake-flask methods or HPLC-derived logP measurements to quantify .

- logP Prediction : Computational tools like ACD/Labs or experimental octanol-water partitioning can predict logP ≈ 2.5–3.0, indicating moderate membrane permeability .

Advanced Research Questions

Q. What strategies can address contradictory biological activity data in studies involving this compound?

- Methodological Answer :

- Purity Verification : Re-characterize batches using HPLC and NMR to rule out impurities (e.g., unreacted starting materials) as a cause of variability .

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) across studies .

- Structural Analog Comparison : Test derivatives (e.g., morpholinoethyl or nitrobenzamide variants) to isolate the role of specific functional groups in activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases) where the phenoxy group may occupy hydrophobic pockets, and the dimethylamino group forms hydrogen bonds .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors to correlate structural features with observed bioactivity .

Q. What experimental approaches can elucidate the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS to identify primary metabolites (e.g., hydroxylation or demethylation products) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to characterize stability and degradation products .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values across enzymatic assays?

- Methodological Answer :

- Enzyme Source Variability : Compare activity using recombinant vs. native enzymes; post-translational modifications in native enzymes may alter binding .

- Inhibition Mechanism : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition, which may explain potency differences .

Q. Why do cytotoxicity results vary between 2D cell cultures and 3D organoid models?

- Methodological Answer :

- Penetration Efficiency : Use fluorescence-labeled analogs to quantify compound penetration in 3D models, which may be limited by extracellular matrix density .

- Metabolic Differences : Compare ATP levels or glutathione concentrations in 2D vs. 3D systems to assess metabolic activation/deactivation pathways .

Key Functional Groups and Reactivity

Q. How does the hydroxyethyl group participate in chemical modifications?

- Methodological Answer :

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane to form esters, enhancing lipophilicity .

- Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to convert the hydroxyl group to a ketone, altering electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.